Atramycin A

Vue d'ensemble

Description

Applications De Recherche Scientifique

Antimicrobial Properties

Atramycin A demonstrates significant antimicrobial activities. A study isolated Atramycin C and other angucycline derivatives from the marine-derived Streptomyces sp., which showed moderate antimicrobial activities with minimum inhibitory concentration (MIC) values ranging from 16 to 64 μg/ml (Liu et al., 2021).

Potential in Cancer Therapy

While not directly related to this compound, research on similar compounds like doxorubicin (Adriamycin) provides insights into the potential use of this compound in cancer therapy. Doxorubicin, a chemotherapeutic drug, induces cell death through various intracellular targets and has been studied extensively for its effectiveness in treating a myriad of cancers (Sritharan & Sivalingam, 2021). Given the structural similarities, this compound may have similar applications in oncology.

Impact on Microbiota

The influence of antimicrobial compounds like this compound on microbiota is a significant area of research. A study on the impact of various antimicrobials on the cecal microbiota of broiler chicken showed that antimicrobials induce significant changes in the microbiota, suggesting potential implications of this compound in influencing microbiota composition (Costa et al., 2017).

Applications in Molecular Studies

Research on compounds structurally related to this compound, such as duramycin, contributes to understanding the cellular and molecular mechanisms of antimicrobial action. A study on duramycin’s interaction with membranes provided insights into its mode of action, which can be relevant for similar compounds like this compound (Navarro et al., 1985).

Role in Bacterial Selectivity and Action

Investigations into the bacterial selectivity and mode of action of compounds like this compound are crucial. For example, the study of duramycin’s selectivity and action on bacterial cell envelopes can provide a template for understanding similar mechanisms in this compound (Hasim et al., 2018).

Safety and Hazards

The safety data sheet for Atramycin A suggests that it should be used for R&D purposes only and not for medicinal or household use . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye. Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is recommended .

Mécanisme D'action

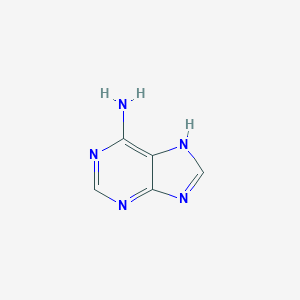

Target of Action

Atramycin A, also known as Natamycin , is a natural antimicrobial peptide produced by the strains of Streptomyces natalensis . It primarily targets ergosterol , a key component of the fungal cell membrane . Ergosterol plays a crucial role in maintaining the integrity and fluidity of the fungal cell membrane .

Mode of Action

This compound inhibits fungal growth by binding to ergosterol in the plasma membrane . This binding prevents ergosterol-dependent fusion of vacuoles, as well as membrane fusion and fission . This interaction disrupts the normal functioning of the cell membrane, leading to changes in the cell’s metabolic activities and eventually causing cell death .

Biochemical Pathways

It is known that the compound’s interaction with ergosterol disrupts normal cell membrane functions, which could affect various cellular processes and pathways . The disruption of membrane integrity could lead to leakage of essential ions and molecules, affecting the cell’s homeostasis and leading to cell death .

Pharmacokinetics

Similar compounds like adriamycin have been shown to have a wide distribution in the body, with an apparent volume of distribution of approximately 25 l/kg, pointing to extensive uptake by tissues

Result of Action

The primary result of this compound’s action is the inhibition of fungal growth . By binding to ergosterol and disrupting normal cell membrane functions, this compound causes changes in the cell’s metabolic activities that lead to cell death . This makes it an effective antifungal agent, particularly against yeast and molds .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s antifungal activity may be affected by the pH and temperature of its environment . Additionally, the presence of other substances, such as food components in the case of its use as a food preservative, could potentially interact with this compound and affect its action

Propriétés

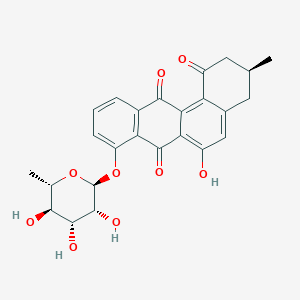

IUPAC Name |

(3S)-6-hydroxy-3-methyl-8-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24O9/c1-9-6-11-8-14(27)18-19(16(11)13(26)7-9)21(29)12-4-3-5-15(17(12)22(18)30)34-25-24(32)23(31)20(28)10(2)33-25/h3-5,8-10,20,23-25,27-28,31-32H,6-7H2,1-2H3/t9-,10-,20-,23+,24+,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEVSDLAMOJTGBF-JIOQQOEXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC(=C3C(=C2C(=O)C1)C(=O)C4=C(C3=O)C(=CC=C4)OC5C(C(C(C(O5)C)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC2=CC(=C3C(=C2C(=O)C1)C(=O)C4=C(C3=O)C(=CC=C4)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90160081 | |

| Record name | Atramycin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90160081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

137109-48-9 | |

| Record name | Atramycin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137109489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atramycin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90160081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

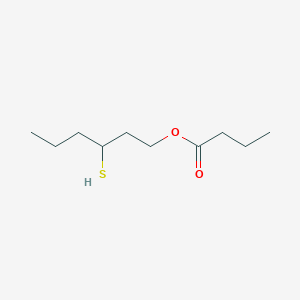

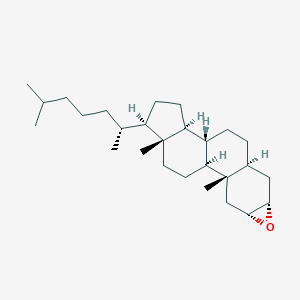

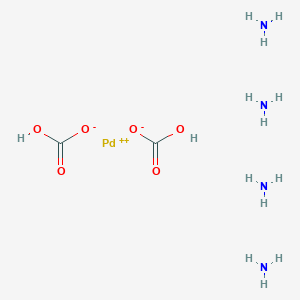

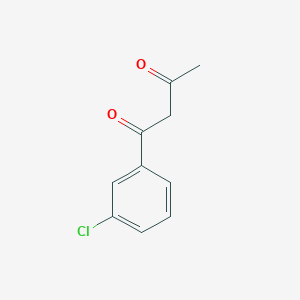

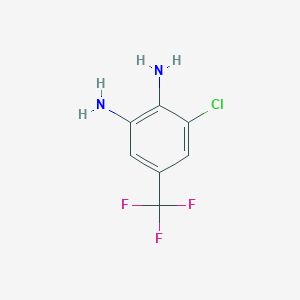

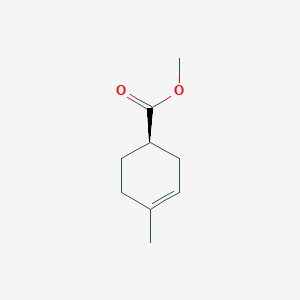

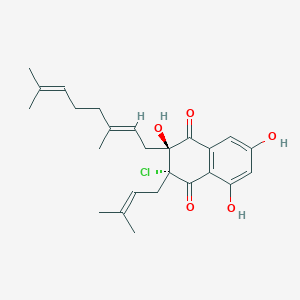

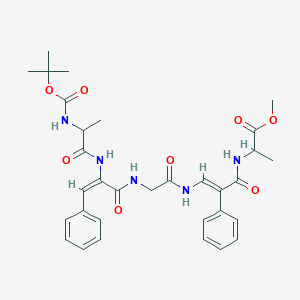

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2-Bis[(2R,5R)-2,5-diethylphospholano]benzene(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate](/img/structure/B159928.png)

![6-Oxa-3,9-dithiabicyclo[9.3.1]pentadeca-1(15),11,13-triene](/img/structure/B159939.png)

![(6AR,10AR)-1-(Tert-butyl-dimethyl-silanyloxy)-3-(1,1-dimethyl-heptyl)-6,6-dimethyl-6A,7,10,10A-tetrahydro-6H-benzo[C]chromene-9-carbaldehyde](/img/structure/B159944.png)